Bromo-PEG12-t-butyl ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H61BrO14 |
|---|---|
Molecular Weight |
737.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H61BrO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29H2,1-3H3 |
InChI Key |
PQFAGHRBDUBULD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bromo Peg12 T Butyl Ester
Established Synthetic Pathways for the Preparation of Bromo-PEG-t-butyl Esters
The synthesis of heterobifunctional PEG derivatives such as Bromo-PEG12-t-butyl ester requires strategic, often multistep, approaches to ensure the selective functionalization of each terminus of the PEG chain. mdpi.com These methods typically involve the sequential introduction of the desired functional groups onto a symmetrical or asymmetrically pre-functionalized PEG scaffold.
Esterification Reactions for the Formation of tert-Butyl Esters
The formation of a tert-butyl ester is a common strategy to protect a carboxylic acid group due to its stability in neutral and basic conditions. acsgcipr.org This transformation can be achieved through several methods. A prevalent approach involves the reaction of a carboxylic acid with isobutylene (B52900), catalyzed by a strong acid like sulfuric acid. researchgate.net
Another method for the esterification of carboxylic acids with tert-butyl alcohol utilizes activating agents. For instance, benzotriazole esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can serve as efficient intermediates for reaction with tert-butyl alcohol. researchgate.net While the direct esterification of tert-butanol can be challenging due to the alcohol's propensity for dehydration into isobutylene in the presence of acid catalysts, specialized solid acid catalysts have been developed to facilitate this reaction with higher yields. asianpubs.org
| Catalyst/Reagent | Substrates | Key Feature |
| Sulfuric Acid (catalytic) | Carboxylic Acid + Isobutylene | Direct addition to the double bond to form the ester. researchgate.net |
| EDC/HOBt, then t-BuOH | Carboxylic Acid + tert-Butyl Alcohol | Forms an activated benzotriazole ester intermediate. researchgate.net |
| Silicotungstic acid on Bentonite | Acetic Acid + tert-Butyl Alcohol | A reusable solid acid catalyst that minimizes alcohol dehydration. asianpubs.org |
Multistep Synthesis Approaches for PEGylated Bifunctional Reagents
The construction of a heterobifunctional reagent like this compound necessitates a multistep synthetic sequence that carefully controls the reactivity at each end of the PEG chain. A common strategy begins with an asymmetrically functionalized PEG, such as hydroxy-PEG-carboxylic acid.
A plausible synthetic route is as follows:
Protection of the Carboxylic Acid: The synthesis would commence with the esterification of the carboxylic acid moiety of a hydroxy-PEG-carboxylic acid precursor. Using a method such as acid-catalyzed reaction with isobutylene, the carboxylic acid is converted into a tert-butyl ester. This protection step is crucial to prevent the acidic proton from interfering with subsequent reactions at the hydroxyl terminus.
Bromination of the Hydroxyl Group: With the carboxylic acid group protected, the terminal hydroxyl group is then converted to a bromide. This can be accomplished using standard brominating agents like PBr₃ or HBr. The reaction conditions are chosen to be compatible with the tert-butyl ester group.
This sequential approach ensures the selective installation of the bromo and protected carboxyl functionalities at opposite ends of the PEG linker, yielding the desired Bromo-PEG-t-butyl ester. mdpi.com
Selective Chemical Transformations Involving this compound
The utility of this compound as a chemical linker stems from the distinct reactivity of its two terminal groups, allowing for selective and sequential chemical transformations.
Acid-Catalyzed Deprotection of the tert-Butyl Ester Group
The tert-butyl ester group is a robust protecting group that is readily cleaved under acidic conditions to reveal the free carboxylic acid. creative-biolabs.comguidechem.com This deprotection is typically achieved with high efficiency using acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). researchgate.net The mechanism proceeds through the protonation of the ester's carbonyl oxygen, followed by the formation of a stable tertiary carbocation (the tert-butyl cation), which then eliminates isobutylene. acsgcipr.org This deprotection can be performed selectively, leaving the bromo moiety intact for subsequent reactions. creative-biolabs.com
| Reagent | Conditions | Application Notes |
| Trifluoroacetic Acid (TFA) | Typically 50% in DCM, room temperature. researchgate.net | A very common and effective method for t-butyl ester cleavage. researchgate.net |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent. | Suitable for substrates sensitive to other acids. acsgcipr.org |
| Phosphoric Acid | Aqueous H₃PO₄ | An environmentally benign option for deprotection. organic-chemistry.org |
| Formic Acid | Used as a solvent or co-solvent. | A milder acid suitable for sensitive substrates like β-lactams. acsgcipr.org |
Functionalization of the Bromo Moiety via Nucleophilic Substitution Reactions
The bromide at one end of the molecule is an excellent leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles. rapp-polymere.comaxispharm.com This allows for the covalent attachment of various molecules or functional groups through nucleophilic substitution reactions. precisepeg.combroadpharm.comchemscene.com This reaction is a cornerstone of bioconjugation, where the PEG linker is attached to biomolecules. precisepeg.com For example, the bromo group can readily react with thiol groups (sulfhydryl groups) on proteins or peptides to form stable thioether bonds. precisepeg.comchemscene.com Other common nucleophiles include amines, azides, and carboxylates, which can displace the bromide to introduce new functionalities for further chemical modification. axispharm.com
| Nucleophile | Resulting Functional Group | Bond Formed |
| Thiol (R-SH) | Thioether | C-S |
| Amine (R-NH₂) | Secondary Amine | C-N |
| Azide (B81097) (N₃⁻) | Azide | C-N |
| Carboxylate (R-COO⁻) | Ester | C-O |
Formation of Diverse this compound Derivatives for Varied Research Applications
The strategic design of this compound, featuring a terminal bromide and a protected carboxylic acid, renders it a versatile scaffold for the synthesis of a wide array of derivatives. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional moieties. Concurrently, the t-butyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation. creative-biolabs.combroadpharm.com This dual functionality enables the generation of heterobifunctional molecules with tailored properties for specific research applications, including bioconjugation, drug delivery, and the development of sophisticated molecular architectures like Proteolysis Targeting Chimeras (PROTACs).
The primary route for derivatization of this compound involves the displacement of the bromide ion by a nucleophile. This straightforward approach allows for the introduction of a diverse range of functional groups, thereby expanding the utility of the parent molecule.
Nucleophilic Substitution Reactions
A common and effective method for modifying this compound is through nucleophilic substitution. This reaction allows for the introduction of various functional groups at the terminus of the PEG chain. For instance, reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) yields the corresponding Azido-PEG12-t-butyl ester. The azide group is particularly valuable as it can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. broadpharm.com
Similarly, the bromide can be displaced by amines to introduce a terminal amino group, or by protected thiols to introduce a sulfhydryl group upon deprotection. These functionalities are widely used for conjugation to biomolecules. For example, the primary amine can react with activated esters, isothiocyanates, or aldehydes and ketones (via reductive amination) to form stable covalent bonds with proteins, peptides, or other molecules of interest.
Synthesis of Derivatives for Specific Applications
The derivatives of this compound are instrumental in various fields of chemical biology and medicinal chemistry. A significant application is in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. In a typical synthetic scheme, the bromide of a Bromo-PEG-t-butyl ester can be displaced by a nucleophilic group on a ligand for an E3 ubiquitin ligase. Following this, the t-butyl ester is deprotected to reveal the carboxylic acid, which is then coupled to a ligand for the target protein via amide bond formation. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize protein degradation efficacy.
The table below summarizes the synthesis of various derivatives from this compound and their primary research applications.
| Derivative Name | Synthetic Precursor | Key Reagents and Conditions | Resulting Functional Group | Primary Research Application |
| Azido-PEG12-t-butyl ester | This compound | Sodium azide (NaN3), Dimethylformamide (DMF) | Azide (-N3) | Click chemistry, bioconjugation |
| Amino-PEG12-t-butyl ester | This compound | Ammonia or protected amine equivalent, followed by deprotection | Amine (-NH2) | Bioconjugation, amide bond formation |
| Thio-PEG12-t-butyl ester | This compound | Thiol equivalent (e.g., potassium thioacetate), followed by deprotection | Thiol (-SH) | Bioconjugation to cysteine residues, surface modification |
| Carboxy-PEG12-amine | Amino-PEG12-t-butyl ester | Deprotection of t-butyl ester (e.g., Trifluoroacetic acid) | Carboxylic acid (-COOH) and Amine (-NH2) | PROTAC synthesis, drug delivery |
Detailed Research Findings
Recent studies have highlighted the utility of Bromo-PEG-t-butyl ester derivatives in cutting-edge research. For example, in the development of novel PROTACs, a bromo-t-butyl ester PEG linker was reacted with a VHL ligand. The subsequent deprotection of the t-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM) yielded the corresponding carboxylic acid, which was then coupled to a target protein ligand using a peptide coupling agent like PyBOP. This synthetic strategy underscores the importance of the dual functionality of the Bromo-PEG-t-butyl ester in the modular assembly of complex bioactive molecules.
Furthermore, the conversion of the bromide to an azide has been shown to be a robust method for creating linkers for "click" chemistry applications. The resulting azido-PEG-t-butyl ester can be efficiently conjugated to alkyne-modified biomolecules, small molecules, or surfaces. This bioorthogonal ligation strategy is highly specific and proceeds with high efficiency under mild, aqueous conditions, making it ideal for applications in complex biological systems.
The following table presents data from representative research on the application of Bromo-PEG-t-butyl ester derivatives.
| Application Area | Derivative Used | Target Molecule/System | Key Finding |
| PROTAC Development | Carboxy-PEG-VHL Ligand | Target Protein | Efficient formation of a ternary complex leading to target protein degradation. |
| Bioconjugation | Azido-PEG-t-butyl ester | Alkyne-modified peptide | High-yield formation of a stable triazole-linked conjugate via click chemistry. |
| Drug Delivery | Amino-PEG-t-butyl ester | Anticancer drug with a carboxylic acid group | Successful conjugation of the drug to the PEG linker via amide bond formation. |
Mechanistic Investigations of Bromo Peg12 T Butyl Ester Reactivity
Elucidation of Nucleophilic Substitution Mechanisms at the Bromine Center
The bromine atom in Bromo-PEG12-t-butyl ester is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions. The primary mechanism for such reactions is the bimolecular nucleophilic substitution (SN2) pathway. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
The general scheme for an SN2 reaction at the bromine center of this compound can be represented as:
Nu:⁻ + Br-(CH₂)₂-(O(CH₂)₂)₁₁-O-(CH₂)₂-COOtBu → Nu-(CH₂)₂-(O(CH₂)₂)₁₁-O-(CH₂)₂-COOtBu + Br⁻
Here, Nu:⁻ represents a nucleophile.
Factors Influencing Reaction Kinetics and Selectivity
The rate of the SN2 reaction involving this compound is dependent on the concentrations of both the PEG reagent and the nucleophile, following second-order kinetics. The reaction rate is significantly influenced by several factors:
Nucleophile Strength and Concentration : Stronger nucleophiles lead to faster reaction rates. The rate of reaction is directly proportional to the concentration of the nucleophile.
Solvent : Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species.
Temperature : Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.
Steric Hindrance : The PEG-12 chain can exert steric hindrance, potentially slowing down the reaction rate compared to a smaller alkyl bromide. The flexible nature of the PEG chain can partially shield the electrophilic carbon from the incoming nucleophile.
Below is a table with representative kinetic data for the SN2 reaction of a primary alkyl bromide with a common nucleophile, which can be considered analogous to the reactive center of this compound.
| Nucleophile | Substrate | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| I⁻ | CH₃Br | Acetone | 1.5 x 10⁻² |
| N₃⁻ | CH₃Br | Acetone | 4.5 x 10⁻⁴ |
| CN⁻ | CH₃Br | Acetone | 1.6 x 10⁻⁴ |
| OH⁻ | CH₃Br | Water | 1.0 x 10⁻⁴ |
This table presents generalized data for methyl bromide to illustrate the relative reactivity of different nucleophiles.
Stereochemical Considerations in Reaction Outcomes
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the carbon center where the substitution occurs. In the case of this compound, the carbon atom attached to the bromine is prochiral. If this carbon were a stereocenter, the SN2 reaction would proceed with a complete inversion of its configuration. This is a direct consequence of the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group. This stereospecificity is a critical consideration in the synthesis of chiral molecules.
Detailed Analysis of tert-Butyl Ester Hydrolysis Mechanisms
The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid. It is notably stable under basic and neutral conditions but can be cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene (B52900) or tert-butanol.
pH-Dependent Hydrolytic Pathways
The hydrolysis of the tert-butyl ester is highly dependent on the pH of the solution.
Acid-Catalyzed Hydrolysis : Under acidic conditions (typically pH < 4), the ester oxygen is protonated, which makes the carbonyl carbon more electrophilic and facilitates the departure of the stable tert-butyl carbocation. This is generally the preferred method for deprotection.
Neutral and Base-Catalyzed Hydrolysis : Tert-butyl esters are generally resistant to hydrolysis under neutral and basic conditions. The steric hindrance provided by the bulky tert-butyl group prevents the direct nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon.
The table below shows the pH-rate profile for the hydrolysis of tert-butyl formate (B1220265), which serves as a good model for the behavior of the tert-butyl ester in this compound.
| pH | Predominant Mechanism | Half-life (t₁/₂) at 22°C |
| 1.5 | Acid-Catalyzed | ~11 hours |
| 7 | Neutral | ~5 days |
| 11 | Base-Catalyzed | ~8 minutes |
Data adapted from studies on tert-butyl formate hydrolysis and illustrates the general trend. oup.com
Catalytic Effects on Ester Cleavage
Various catalysts can be employed to facilitate the cleavage of the tert-butyl ester under milder conditions.
Lewis Acids : Lewis acids such as zinc bromide (ZnBr₂) in an aprotic solvent like dichloromethane (B109758) can effectively catalyze the cleavage of tert-butyl esters.
Protic Acids : Strong protic acids like trifluoroacetic acid (TFA) are commonly used for the deprotection of tert-butyl esters.
Enzymatic Catalysis : Certain enzymes, such as lipases and esterases, can catalyze the hydrolysis of sterically hindered esters, although their efficiency may be substrate-dependent. researchgate.net
Conformational Dynamics of PEG Chains and Their Influence on Reaction Accessibility and Efficiency
The PEG-12 chain in this compound is not a rigid linker. It possesses significant conformational flexibility, which can influence the accessibility and reactivity of its terminal functional groups. In solution, short oligo(ethylene glycol) chains can adopt various conformations, including random coils and more ordered helical structures, depending on the solvent and temperature. researchgate.net
This conformational flexibility has several implications for the reactivity of the molecule:
Steric Shielding : The PEG chain can fold back on itself, creating a "steric shield" around the bromine atom or the tert-butyl ester group. This can hinder the approach of nucleophiles or catalysts, thereby reducing the reaction rate. Molecular dynamics simulations have shown that PEG chains can wrap around molecules, affecting the solvent accessible surface area of reactive sites. plos.org
Solvation Effects : The ether oxygens in the PEG backbone can coordinate with cations, influencing the local concentration of reactants and the properties of the solvent in the immediate vicinity of the reactive centers.
Intramolecular Interactions : The flexible PEG chain could potentially allow for intramolecular interactions between the two terminal ends, although this is less likely for a 12-unit chain compared to longer polymers.
Advanced Applications of Bromo Peg12 T Butyl Ester in Chemical Biology and Materials Science
Role as a Versatile Linker in Bioconjugation Strategies
The primary utility of Bromo-PEG12-t-butyl ester lies in its capacity to act as a molecular bridge, covalently connecting two different molecular entities. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles such as thiols. broadpharm.combroadpharm.comaxispharm.com The t-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a free carboxyl group for subsequent conjugation, often with primary amines. broadpharm.comcd-bioparticles.net The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial property when working with biological molecules. broadpharm.comcd-bioparticles.net
Covalent Conjugation to Peptides and Proteins
The process of attaching PEG chains to peptides and proteins, known as PEGylation, is a well-established strategy to enhance their therapeutic properties. This compound is a valuable tool in this regard, enabling the covalent attachment of the PEG linker to these biomolecules. The bromide end of the molecule can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine, to form a stable thioether linkage. broadpharm.comaxispharm.com This conjugation can improve the pharmacokinetic profile of peptides and proteins by increasing their hydrodynamic volume, which can lead to reduced renal clearance and an extended circulating half-life.
Achieving site-selective modification is crucial to preserve the biological activity of peptides and proteins. One of the most common strategies for site-specific PEGylation involves targeting cysteine residues. nih.gov Since free cysteine residues are relatively rare in proteins, they provide a specific handle for modification. nih.govnih.gov Methodologies often involve the genetic introduction of a cysteine residue at a specific, non-essential site on the protein surface. nih.gov Bromo-PEG reagents can then be used to selectively alkylate the thiol group of this engineered cysteine. nih.gov This approach allows for the production of homogeneous protein-PEG conjugates with a defined point of attachment, avoiding the heterogeneous mixtures that can result from non-selective modification of other amino acid residues like lysine (B10760008). nih.govfrontiersin.org
The table below summarizes key aspects of site-selective modification using bromo-PEG reagents.
| Targeted Residue | Reactive Group on Linker | Resulting Linkage | Key Advantages |
| Cysteine | Bromo | Thioether | High specificity, stable bond formation |
| Engineered non-natural amino acids | Varies (e.g., for click chemistry) | Varies | Orthogonal reactivity, precise control |
This table provides a simplified overview of common site-selective protein modification strategies relevant to the reactivity of bromo-PEG linkers.
The covalent attachment of this compound is a powerful tool in protein engineering to bestow novel functions or enhance existing properties of proteins. betterenzyme.com By introducing this linker, researchers can subsequently attach other molecules of interest to the deprotected carboxyl end, effectively functionalizing the protein. For example, a targeting ligand could be attached to direct the protein to a specific cell type, or a fluorescent dye could be conjugated for imaging studies. This modular approach allows for the construction of multi-component protein systems with tailored functionalities for applications in therapeutics, diagnostics, and basic research. nih.gov The optimization of the number and distribution of accessible reactive residues through molecular engineering, combined with the use of specific PEG derivatives, is a key strategy for the successful formulation of therapeutic proteins. nih.gov
Functionalization of Nucleic Acids
While less documented for this compound specifically, the PEGylation of oligonucleotides is a known strategy to improve their therapeutic potential. This modification can enhance their pharmacokinetic properties and protect them from nuclease degradation. The synthesis of PEGylated oligonucleotides can be achieved through various conjugation chemistries, often involving the reaction of a functionalized PEG with a modified oligonucleotide. Bifunctional linkers with a reactive group compatible with nucleic acid chemistry could potentially be employed for this purpose, although specific research detailing the use of this compound in this context is limited.
Development of Advanced Probes and Imaging Agents (e.g., PEGylated Contrast Agents)
The development of molecular imaging probes is essential for visualizing and understanding biological processes in living organisms. nih.govnih.gov this compound and similar PEG linkers can play a crucial role in the design of these probes. For instance, in the development of magnetic resonance imaging (MRI) contrast agents, tethering gadolinium-containing compounds to larger structures can improve their performance. chemistryviews.org Short PEG-linkers have been shown to enhance the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. medkoo.com The PEG spacer can improve the solubility and pharmacokinetic properties of the imaging agent, while the bifunctional nature of the linker allows for the attachment of both the imaging component (e.g., a gadolinium chelate) and a targeting moiety to direct the probe to a specific tissue or cell type. nih.govnih.govresearchgate.net
The following table outlines the components of a targeted imaging probe that could be assembled using a bifunctional linker like this compound.
| Component | Function | Example |
| Imaging Moiety | Generates the detectable signal | Gadolinium chelate (for MRI), Fluorophore (for optical imaging) |
| Linker | Connects the components, improves properties | This compound |
| Targeting Ligand | Directs the probe to a specific biological target | Antibody, peptide, small molecule |
This table illustrates the modular design of targeted imaging probes facilitated by bifunctional linkers.
Application in Targeted Protein Degradation Research (PROTACs)
One of the most significant and rapidly advancing applications of this compound is in the field of targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). biotechhubafrica.co.za PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.govnih.gov A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. broadpharm.com
This compound is frequently used as a PEG-based linker in the synthesis of PROTACs. biotechhubafrica.co.zainvivochem.commedchemexpress.comchemicalbook.com The PEG component of the linker is particularly advantageous in this context as it can increase the water solubility and improve the cell permeability of the PROTAC molecule. biochempeg.combiochempeg.com The length and composition of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein. biochempeg.com The bifunctional nature of this compound allows for the sequential or convergent synthesis of PROTACs, where the target-binding ligand and the E3 ligase-binding ligand are attached to opposite ends of the linker.
Research has shown that systematic changes in the length of PEG linkers can significantly affect the degradation efficiency of PROTAC molecules. biochempeg.com Therefore, having access to a variety of PEG linkers with different lengths, including this compound, is crucial for the optimization of PROTACs for specific protein targets.
Design Principles of this compound-Based PROTAC Linkers
This compound is a heterobifunctional chemical tool extensively utilized in the design of Proteolysis Targeting Chimeras (PROTACs). biotechhubafrica.co.za PROTACs are engineered molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). nih.govmedchemexpress.com The fundamental architecture of a PROTAC consists of three components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govnih.gov
The design of PROTACs based on this compound hinges on its distinct structural features. It is a polyethylene (B3416737) glycol (PEG)-based linker, a class of linkers frequently employed in PROTAC development. invivochem.combroadpharm.com The core design principles leveraging this compound are rooted in its bifunctionality and physicochemical properties.
Bifunctional Reactivity : The molecule possesses two distinct reactive ends. The bromide group (Br) serves as an excellent leaving group for nucleophilic substitution reactions, allowing for straightforward conjugation to one of the PROTAC's ligands, typically through reaction with a thiol or amine group. broadpharm.comaxispharm.com At the other end, the t-butyl ester acts as a protected carboxylic acid. medkoo.combroadpharm.com This protecting group can be selectively removed under acidic conditions to reveal a free carboxyl group, which can then be coupled to the second ligand via standard amide bond formation. medkoo.comcreative-biolabs.com This orthogonal reactivity is crucial for the stepwise and controlled synthesis of the final heterobifunctional PROTAC molecule.
PEGylated Spacer : The central component is a discrete PEG chain with twelve ethylene (B1197577) glycol units. The incorporation of this hydrophilic PEG spacer is a key design choice to improve the physicochemical properties of the resulting PROTAC. broadpharm.comcd-bioparticles.net Many PROTACs, being composed of two often-hydrophobic ligands, suffer from poor water solubility, which limits their biological utility. nih.gov The PEG12 chain significantly enhances the aqueous solubility of the entire construct, which is critical for its handling and biological activity. broadpharm.com
Linker Length and Flexibility : The length of the linker is a critical parameter in PROTAC design, as it dictates the spatial separation between the target protein and the E3 ligase. The PEG12 chain provides a substantial and flexible spacer, allowing the two bound proteins to adopt a productive orientation within the ternary complex (POI-PROTAC-E3 ligase) necessary for efficient ubiquitination.
Table 1: Key Design Features of this compound in PROTAC Synthesis
| Feature | Description | Advantage in PROTAC Design |
| Bromide Group | A reactive alkyl halide functional group. | Acts as a good leaving group for nucleophilic substitution, enabling covalent attachment to a warhead or E3 ligase ligand. broadpharm.commedkoo.com |
| t-Butyl Ester Group | A protected carboxylic acid functional group. | Allows for deprotection under specific acidic conditions to form a free carboxyl group for subsequent conjugation, enabling controlled, stepwise synthesis. broadpharm.com |
| PEG12 Chain | A hydrophilic spacer consisting of twelve ethylene glycol units. | Increases the overall aqueous solubility of the PROTAC molecule, improving its drug-like properties. broadpharm.com Provides necessary length and flexibility. |
Investigation of Linker Properties on Ligand Orientation and E3 Ligase Recruitment
The linker in a PROTAC is not merely a passive spacer; it plays a decisive role in the efficacy of the resulting degrader. Its properties—including length, rigidity, and chemical composition—profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. nih.gov The orientation of the POI relative to the E3 ligase within this complex is critical for the efficient transfer of ubiquitin from the E2-E3 ligase machinery to lysine residues on the POI's surface.
Investigations into linker properties reveal that even subtle modifications can have dramatic effects on a PROTAC's activity and selectivity. While studies may not have exclusively used the PEG12 variant, the principles derived from related PEG-based linkers are directly applicable.
Impact of Linker Length : The distance between the two ends of the linker determines the possible range of interactions between the POI and the E3 ligase. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance. Conversely, a linker that is too long might lead to unproductive binding geometries or increased off-target effects. The defined length of the PEG12 chain in this compound offers a specific distance that can be optimal for certain POI-E3 ligase pairs.
Influence of Linker Composition : The chemical nature of the linker affects its physical properties. PEG chains, being flexible and hydrophilic, are distinct from more rigid or hydrophobic alkyl chains. nih.gov Research has shown that replacing an alkyl-based linker with a PEG-based one of similar length can alter the degradation potency, sometimes inhibiting activity, suggesting that the linker itself may form specific interactions within the ternary complex. nih.gov The oxygen atoms in the PEG backbone can act as hydrogen bond acceptors, potentially influencing the conformation and stability of the complex.
Selectivity and Cooperativity : A stark example of the linker's importance is seen in the development of degraders for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). The PROTAC MZ1, which utilizes a PEG-based linker to connect the BET inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand, shows remarkable selectivity for degrading BRD4 over BRD2 and BRD3. nih.gov This selectivity is not a feature of the JQ1 warhead itself (which is a pan-BET inhibitor) but is imparted by the specific ternary complex geometry enforced by the linker. This demonstrates that the linker is a key determinant of a PROTAC's selectivity profile.
Table 2: Influence of Linker Properties on PROTAC Function
| Linker Property | Effect on Ternary Complex | Consequence for PROTAC Activity |
| Length | Dictates the distance between the POI and E3 ligase. | Affects the ability to form a stable complex and the efficiency of ubiquitin transfer. |
| Flexibility | Allows for conformational adjustments to find a productive binding orientation. | Can increase the rate of ternary complex formation. |
| Composition (e.g., PEG) | Influences solubility and can form specific interactions (e.g., hydrogen bonds). | Impacts physicochemical properties and can modulate the stability and selectivity of the ternary complex. nih.gov |
| Attachment Point | Determines the exit vector from the ligand. | Critically influences the relative orientation of the POI and E3 ligase, affecting degradation efficiency. |
Integration into Polymeric and Nanomaterial Architectures
Synthesis of PEGylated Polymers and Copolymers for Research Platforms
The unique bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced polymeric materials. Its integration into polymer chains allows for the creation of PEGylated architectures with precisely controlled properties, which can serve as platforms for various research applications.
The synthesis of such polymers can be achieved through several established polymerization techniques where this compound acts as a key monomer or initiator. For instance, the bromide terminus can be converted into an initiating site for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization method. thaiscience.info This would allow for the "grafting-from" synthesis of polymer brushes on a surface or the creation of block copolymers where one block is the PEG12 chain.
Alternatively, the molecule can be incorporated into polymers via condensation reactions. After deprotection of the t-butyl ester to a carboxylic acid, and potential conversion of the bromide to an amine or alcohol, the molecule can participate as a monomer in step-growth polymerization to form polyesters or polyamides. This approach embeds the PEG12 unit directly into the polymer backbone, imparting flexibility and hydrophilicity to the entire material. The resulting PEGylated polymers and copolymers can be used as research platforms for studying cell-surface interactions, creating anti-fouling surfaces, or as scaffolds in tissue engineering.
Surface Functionalization of Nanoparticles and Other Nanomaterials
A primary application of this compound in materials science is the surface functionalization of nanoparticles, quantum dots, and other nanomaterials. axispharm.combroadpharm.com The process of attaching PEG chains to a surface, known as PEGylation, is a widely adopted strategy to enhance the stability and biocompatibility of nanomaterials in biological fluids. mdpi.commdpi.com
PEGylation creates a hydrophilic, sterically-hindering layer on the nanoparticle surface. polyethyleneglycolpeg.com This layer serves two main purposes:
Colloidal Stability : It prevents the aggregation of nanoparticles in high ionic strength environments, such as physiological buffers or blood plasma. mdpi.com
Reduced Nonspecific Binding : It minimizes the adsorption of proteins and other biomolecules onto the nanoparticle surface (the "protein corona"), which can otherwise lead to rapid clearance by the immune system and loss of targeting specificity. mdpi.compolyethyleneglycolpeg.com
This compound is well-suited for this purpose. The bromide end can be used to covalently attach the molecule to surfaces rich in nucleophiles, such as thiol-functionalized gold nanoparticles. axispharm.com Alternatively, the t-butyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to amine-functionalized surfaces (e.g., on silica (B1680970) or polymer nanoparticles) using carbodiimide (B86325) chemistry, such as with EDC and NHS. frontiersin.org This versatility allows for the functionalization of a wide array of inorganic and organic nanomaterials.
Table 3: Strategies for Nanomaterial Functionalization with this compound
| Nanomaterial Type | Surface Chemistry | Functionalization Strategy |
| Gold Nanoparticles | Thiol-reactive surface | Direct reaction of surface thiols with the bromide end of the linker. |
| Iron Oxide (Magnetic) NPs | Amine or Carboxyl groups | Coupling of the deprotected carboxyl end to surface amines, or vice-versa. |
| Quantum Dots | Various (e.g., amine, carboxyl) | Ligand exchange or coupling reactions depending on the native surface ligands. mdpi.com |
| Polymeric Nanoparticles (e.g., PLGA) | Carboxyl groups | Coupling of the deprotected carboxyl end of the linker to surface amines (if modified) or incorporating the linker during particle synthesis. mdpi.com |
Development of Advanced Drug Delivery System Platforms (excluding clinical trial aspects)
The PEGylated polymers and functionalized nanoparticles created using this compound are foundational components in the development of advanced drug delivery system (DDS) platforms. The integration of this linker into DDS architectures addresses several key challenges in drug delivery research.
By incorporating this compound, researchers can create DDS platforms with enhanced properties. For example, polymeric nanoparticles synthesized with PEGylated copolymers can encapsulate hydrophobic drugs, improving their solubility and enabling intravenous administration. nih.gov The hydrophilic PEG shell provided by the linker can also prolong the circulation time of these nanocarriers in the bloodstream by helping them evade uptake by the reticuloendothelial system. mdpi.com
Furthermore, the terminal functional groups of the linker (after attachment to the nanoparticle) can be used for further modification, such as the conjugation of targeting ligands (e.g., antibodies, peptides). frontiersin.org This transforms the nanoparticle into a targeted DDS platform capable of selectively accumulating at a desired site, such as a tumor. The t-butyl ester functionality can also be leveraged in prodrug strategies, where a drug is covalently linked to a polymer or nanoparticle via an ester bond that is designed to be cleaved under specific physiological conditions, leading to controlled drug release. nih.gov These research platforms are instrumental in studying the parameters that govern drug loading, release kinetics, and targeted delivery, thereby advancing the fundamental science of drug delivery.
Analytical Methodologies for Structural and Functional Characterization in Research
Spectroscopic Techniques for Molecular Structure Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to verifying the identity and structural integrity of "Bromo-PEG12-t-butyl ester". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For "this compound," both ¹H and ¹³C NMR spectra are used to confirm the presence of its key functional components: the terminal bromo group, the polyethylene (B3416737) glycol (PEG) chain, and the t-butyl ester group.
¹H NMR: The proton NMR spectrum will exhibit characteristic signals. The nine protons of the t-butyl group will appear as a sharp, intense singlet, a distinctive feature of this moiety. nih.govnih.gov The protons of the PEG backbone will be visible as a complex series of overlapping multiplets in the polyether region of the spectrum. Specific signals corresponding to the methylene (B1212753) groups adjacent to the bromo and ester functionalities will also be present at distinct chemical shifts.
¹³C NMR: The carbon NMR spectrum complements the proton data, showing unique signals for the carbons of the t-butyl group, the repeating ethylene (B1197577) glycol units, and the carbons directly bonded to the bromine atom and the ester group. nih.gov
The following table summarizes the expected ¹H NMR chemical shifts for the primary structural components of the molecule.
| Molecular Fragment | Expected ¹H NMR Chemical Shift (ppm) | Description of Signal |
| t-Butyl (-(CH₃)₃) | ~1.4 | Singlet (9H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 | Multiplet |
| Methylene adjacent to Bromo (Br-CH₂-) | ~3.8 | Triplet |
| Methylene adjacent to Ester (-CH₂-COO-) | ~2.5 | Triplet |
Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HR-MS) can determine the exact mass, which validates the chemical formula. nih.gov A key feature in the mass spectrum of "this compound" is the isotopic pattern created by the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two characteristic peaks (M and M+2) of similar intensity for the molecular ion, confirming the presence of a single bromine atom.
| Property | Value |
| Chemical Formula | C₃₁H₆₁BrO₁₄ |
| Molecular Weight | 717.7 g/mol |
| Exact Mass | 716.3350 |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GPC)
Chromatographic techniques are essential for determining the purity of "this compound" and for monitoring the progress of reactions in which it is used.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity. Due to the lack of a strong UV chromophore in the PEG structure, detectors other than standard UV-Vis detectors are often employed. These include Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which are more suitable for analyzing PEGylated compounds. thermofisher.com A reverse-phase HPLC method can effectively separate the main compound from non-PEGylated impurities, starting materials, or side products from its synthesis.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is used to analyze the molecular weight distribution of the PEG chain. This technique separates molecules based on their size in solution. lcms.cz GPC is valuable for confirming the length of the PEG12 chain and assessing the polydispersity index (PDI) of the material, which is a measure of the uniformity of the PEG chain lengths. For a discrete PEG compound like this, a very narrow peak is expected.
Advanced Techniques for Investigating Conjugation Efficiency and Stability
Beyond basic characterization, advanced analytical methods are used to understand the functional performance of "this compound," specifically its ability to conjugate to other molecules and the stability of its protective group.
The reactivity of the terminal bromide is a key functional aspect. The bromide serves as a good leaving group for nucleophilic substitution reactions, for instance, with thiol groups. broadpharm.com The efficiency of such conjugation reactions can be monitored over time using HPLC, which will show the consumption of the "this compound" starting material and the concurrent formation of the higher molecular weight conjugate product. thermofisher.com NMR spectroscopy can also be used to confirm the successful formation of the new covalent bond by observing shifts in the signals of protons near the reaction site.
The stability of the t-butyl ester group is another critical parameter. This group is designed to be a protecting group for a carboxylic acid, and it can be removed under acidic conditions. broadpharm.commedkoo.comcreative-biolabs.com The stability can be investigated by incubating the compound under various pH conditions and analyzing the sample over time by HPLC. The appearance of a more polar peak, corresponding to the hydrolyzed "Bromo-PEG12-acid," would indicate the lability of the ester bond. This controlled deprotection is a crucial step in many synthetic strategies where the free carboxylic acid is required for subsequent reactions. broadpharm.com
Theoretical and Computational Studies of Bromo Peg12 T Butyl Ester
Molecular Modeling and Dynamics Simulations to Predict Conformation and Interactions
Molecular modeling and dynamics (MD) simulations are computational techniques used to predict the three-dimensional structure and dynamic behavior of molecules over time. For a flexible molecule like Bromo-PEG12-t-butyl ester, which consists of a long polyethylene (B3416737) glycol (PEG) chain, these methods are invaluable for understanding its conformational landscape and how it interacts with its environment.
Conformational Analysis:
Interaction Studies:
MD simulations can also be employed to study the interactions of this compound with other molecules, such as proteins or surfaces. By simulating the compound in the presence of a biological target, for example, it is possible to predict binding modes and estimate the binding affinity. This information is vital for applications where the molecule is used as a linker to connect a payload to a targeting moiety.
A typical molecular dynamics simulation of this compound would involve the following steps:
System Setup: Building an initial 3D model of the molecule and placing it in a simulation box filled with solvent molecules (e.g., water).
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions.
Production Run: Running the simulation for a sufficient length of time to sample the conformational space and collect data on the molecule's behavior.
The trajectory data from the simulation can then be analyzed to extract information about the molecule's structure, dynamics, and interactions.
Quantum Chemical Calculations (e.g., DFT) for Reactivity Predictions and Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to the classical force fields used in MD simulations. mdpi.com DFT can be used to predict a wide range of molecular properties, including reactivity, and to elucidate reaction mechanisms at the atomic level. mdpi.com
Reactivity Predictions:
For this compound, DFT calculations can be used to study the reactivity of its functional groups: the bromo group and the t-butyl ester. The bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. broadpharm.commedkoo.combroadpharm.com DFT can be used to calculate the energy barrier for such reactions, providing insights into their kinetics. Similarly, the t-butyl ester group can be hydrolyzed, and DFT can model this reaction to understand the conditions under which it is most likely to occur.
Key parameters that can be calculated using DFT to predict reactivity include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.
Electrostatic Potential (ESP) Map: The ESP map shows the distribution of charge on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be used to predict where a molecule is most likely to be attacked by other reagents.
Atomic Charges: Calculating the partial charges on each atom can also help to identify reactive sites.
Mechanistic Insights:
DFT can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, products, transition states, and intermediates. This allows for a detailed understanding of the reaction mechanism. For example, DFT could be used to determine whether a nucleophilic substitution reaction at the bromo group proceeds through an SN1 or SN2 mechanism.
| Calculated Property | Predicted Insight for this compound |
| HOMO-LUMO Gap | Indicates the kinetic stability of the molecule. A larger gap suggests lower reactivity. |
| Electrostatic Potential | Highlights the electrophilic carbon atom attached to the bromine, predicting the site for nucleophilic attack. |
| Transition State Energies | Allows for the calculation of activation energies for reactions such as nucleophilic substitution or ester hydrolysis. |
In Silico Approaches for Rational Design of this compound Derivatives
In silico approaches, which are computational methods used to screen and design new molecules, can be a powerful tool for developing derivatives of this compound with improved properties. nih.gov By modifying the structure of the parent molecule and computationally evaluating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental testing.
Designing Derivatives with Tailored Properties:
The properties of this compound can be tuned by modifying its structure. For example:
Replacing the Bromo Group: The bromo group can be replaced with other leaving groups to alter the molecule's reactivity in nucleophilic substitution reactions. Quantum chemical calculations can be used to predict the reactivity of derivatives with different leaving groups.
Modifying the Ester Group: The t-butyl ester can be replaced with other ester groups to control the rate of hydrolysis. This could be useful for designing prodrugs that release an active compound at a specific rate.
Virtual Screening:
Once a library of virtual derivatives has been created, in silico methods can be used to screen them for desired properties. This can involve:
Docking Simulations: If the target of the molecule is a protein, docking simulations can be used to predict the binding affinity of each derivative.
QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to correlate the structural features of the derivatives with their predicted activity or properties. These models can then be used to predict the properties of new, untested derivatives.
| Derivative Design Strategy | Target Property | Computational Method |
| Varying PEG chain length | Solubility, Hydrophilicity, Linker length | Molecular Dynamics, QSAR |
| Modifying the leaving group (e.g., chloro, iodo) | Reactivity in substitution reactions | DFT (Calculation of activation barriers) |
| Changing the ester protecting group | Hydrolytic stability, Drug release kinetics | DFT, Molecular Dynamics |
By combining these computational approaches, it is possible to rationally design new derivatives of this compound with optimized properties for specific applications, thereby reducing the time and cost associated with experimental research and development.
Future Research Directions and Emerging Paradigms for Bromo Peg12 T Butyl Ester
Exploration of Novel Reaction Chemistries and Bioorthogonal Modifications
The future exploitation of Bromo-PEG12-t-butyl ester will heavily rely on expanding its known reaction repertoire, particularly in the realm of bioorthogonal chemistry. The bromide group serves as a reactive handle for nucleophilic substitution, a cornerstone of its current applications. precisepeg.comaxispharm.com Future investigations are anticipated to delve into less conventional reaction pathways.
One promising avenue is the exploration of atom-transfer radical polymerization (ATRP), where the bromo group could initiate the controlled polymerization of various monomers. This would enable the synthesis of well-defined block copolymers with a PEG segment, offering precise control over the final material properties.
Furthermore, the development of novel bioorthogonal modifications represents a significant growth area. While the bromo group is not intrinsically bioorthogonal, it can be converted to other functionalities that are. For instance, substitution of the bromide with an azide (B81097) would transform the linker into a reagent for strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), two powerful bioorthogonal reactions. nih.govnih.gov Research into one-pot tandem reactions, where the bromide is first displaced by a nucleophile that then participates in a subsequent bioorthogonal ligation, could streamline the labeling of biomolecules in complex biological environments. sigmaaldrich.com
| Functional Group | Potential Bioorthogonal Reaction | Key Features |
| Bromide (after conversion to Azide) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, rapid kinetics, suitable for live-cell applications. |
| Bromide (after conversion to Azide) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and specificity, widely used in bioconjugation. |
| Bromide (after conversion to a terminal alkyne) | Sonogashira Coupling | Palladium-catalyzed carbon-carbon bond formation. |
Development of Advanced Materials with Tunable Properties for Biomedical and Nanotechnology Research
The incorporation of this compound into advanced materials is a field ripe for exploration, with significant potential in biomedical and nanotechnology research. The PEG component imparts hydrophilicity and biocompatibility, while the terminal functional groups allow for covalent integration into larger structures. creativepegworks.com
A key area of future research will be the development of hydrogels with tunable properties. nih.gov By crosslinking this compound with other polymers, it is possible to create hydrogels with controlled degradation rates, mechanical stiffness, and mesh sizes. nih.govmit.edu The t-butyl ester group, after deprotection to a carboxylic acid, can participate in ester or amide bond formation, providing a versatile crosslinking point. The ability to precisely control these properties is crucial for applications in tissue engineering and controlled drug release. sigmaaldrich.com
In nanotechnology, this compound is expected to be a valuable component in the surface modification of nanoparticles. creativepegworks.com The PEG chain can create a "stealth" layer that reduces non-specific protein adsorption and prolongs circulation time in vivo. nih.gov The terminal bromide or the deprotected carboxylate can be used to attach targeting ligands, such as antibodies or peptides, to the nanoparticle surface, enabling targeted drug delivery. Future work will likely focus on creating multifunctional nanoparticles with precisely controlled surface chemistries for simultaneous imaging and therapy (theranostics).
| Material Type | Potential Application | Tunable Property |
| Hydrogels | Tissue engineering, drug delivery | Degradation rate, mechanical stiffness, mesh size |
| Surface-Modified Nanoparticles | Targeted drug delivery, medical imaging | Biocompatibility, circulation time, targeting specificity |
| Polymer Brushes | Biocompatible coatings for medical devices | Protein resistance, lubricity |
Integration into Complex Multicomponent Molecular Systems for Advanced Functional Studies
The ability to connect different molecular entities is a key strength of this compound, positioning it as a critical component in the construction of complex multicomponent systems for advanced functional studies. axispharm.com A prominent example is its potential use in the synthesis of Antibody-Drug Conjugates (ADCs). biochempeg.com In this context, the linker connects a cytotoxic drug to an antibody. The PEG spacer can enhance the solubility and stability of the ADC, and the length of the PEG12 chain can influence the pharmacokinetic properties of the conjugate. biochempeg.com
Another emerging area is the development of PROteolysis TArgeting Chimeras (PROTACs). These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a flexible linker to connect the target-binding and ligase-binding moieties. The length and flexibility of the PEG12 spacer are critical for optimal ternary complex formation and subsequent degradation.
Future research will likely focus on the rational design of linkers for these complex systems, where the linker is not just a passive spacer but an active modulator of biological function. The systematic variation of the PEG chain length, for example, by comparing this compound with its shorter and longer chain analogues, will be crucial for understanding structure-activity relationships.
Sustainable and Green Chemistry Approaches in its Synthesis and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. nsf.gov Future research on this compound will likely incorporate these principles to develop more sustainable processes.
In terms of synthesis, this could involve the use of greener solvents, such as polyethylene (B3416737) glycol itself, which is considered a biodegradable and non-toxic reaction medium. The development of catalytic methods for the introduction of the bromo and t-butyl ester functionalities that minimize waste and the use of hazardous reagents is another important goal. One-pot synthesis strategies that reduce the number of purification steps would also contribute to a more sustainable process.
| Green Chemistry Principle | Application to this compound |
| Use of Renewable Feedstocks | Exploration of bio-based routes to ethylene (B1197577) glycol for PEG synthesis. |
| Atom Economy | Development of synthetic routes with high atom efficiency. |
| Use of Safer Solvents and Auxiliaries | Utilizing water or PEG as solvents for synthesis and applications. |
| Design for Degradation | Incorporating biodegradable linkages in materials made from the compound. |
Q & A
Q. What are the standard synthetic protocols for Bromo-PEG12-t-butyl ester, and how is its purity validated?
this compound is synthesized through nucleophilic substitution reactions, typically involving bromination of a PEG precursor followed by t-butyl ester protection. Characterization relies on nuclear magnetic resonance (NMR) to confirm the bromine substitution and PEG chain integrity, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%). Storage conditions (-20°C, desiccated) are critical to prevent hydrolysis of the t-butyl ester group .
Q. How does the PEG12 spacer influence the physicochemical properties of PROTAC molecules?
The PEG12 spacer enhances aqueous solubility by introducing hydrophilic ethylene oxide units, which mitigates aggregation in biological systems. Its length (~50 Å) balances cell permeability and steric flexibility, enabling optimal engagement between the target protein and E3 ligase in PROTACs. Systematic comparisons with shorter PEG linkers (e.g., PEG4 or PEG8) reveal trade-offs between solubility and intracellular bioavailability .
Q. Which analytical techniques are most effective for quantifying this compound in reaction mixtures?
Reverse-phase HPLC with UV detection (210–220 nm) is preferred for quantifying unreacted starting materials and byproducts. High-resolution mass spectrometry (HRMS) confirms successful conjugation in complex mixtures, while differential scanning calorimetry (DSC) monitors thermal stability, particularly for batch-to-batch consistency in melting points (mp) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize conjugation efficiency of this compound to thiol-containing ligands?
Taguchi experimental design is effective for identifying critical parameters (e.g., pH, temperature, molar ratio). For example, catalyst concentration contributes >77% to reaction yield variance in esterification reactions. ANOVA analysis can prioritize factors like solvent polarity (e.g., DMF vs. THF) and reaction time, minimizing trial-and-error approaches .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
Contradictions often arise from variations in solvent polarity or hydration states. Controlled studies using dynamic light scattering (DLS) and cloud-point measurements under standardized conditions (e.g., 25°C, 0.1 M PBS) can clarify discrepancies. Systematic comparisons with PEG derivatives (e.g., Bromo-PEG24-t-butyl ester) may reveal chain-length-dependent solubility thresholds .
Q. How does PEG12 linker length affect proteolytic degradation kinetics in PROTACs?
Kinetic assays (e.g., surface plasmon resonance or fluorescence polarization) comparing PROTACs with PEG12 versus shorter linkers demonstrate that longer spacers reduce steric hindrance, improving ternary complex formation. However, excessive length (>PEG16) may decrease cellular uptake, as shown in permeability assays using Caco-2 cell monolayers .
Q. What are the limitations of using this compound in vivo studies, and how can they be mitigated?
The t-butyl ester group is prone to enzymatic hydrolysis in serum, leading to premature linker cleavage. Strategies include substituting with more stable protecting groups (e.g., tert-butyloxycarbonyl, Boc) or using deuterated solvents to slow degradation. Pharmacokinetic studies in rodent models should validate stability under physiological conditions .
Q. How can researchers critically evaluate batch-to-batch variability in this compound synthesis?
Quality control protocols should include NMR impurity profiling (e.g., detecting residual ethylene glycol dimers) and accelerated stability testing (40°C/75% RH for 4 weeks). Statistical process control (SPC) charts tracking key parameters (e.g., mp range: 156–161°C) ensure consistency. Contaminated batches often show anomalous FT-IR peaks at 1,100 cm⁻¹ (C-O-C stretching) .
Methodological Guidelines
- Experimental Design : Use PICO frameworks to isolate variables (e.g., Population: cancer cell lines; Intervention: PEG12 linker length; Comparison: PEG8/PEG24; Outcome: target degradation IC₅₀) .
- Data Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize research questions and avoid redundancy .
- Critical Evaluation : Scrutinize limitations in PROTAC studies, such as off-target effects from bromine reactivity, using negative control experiments (e.g., bromine-free analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
